molecular formula C12H14O B7812446 1-Phenyl-4-methyl-1-pentyn-3-OL CAS No. 5923-02-4

1-Phenyl-4-methyl-1-pentyn-3-OL

Cat. No.: B7812446
CAS No.: 5923-02-4
M. Wt: 174.24 g/mol
InChI Key: KRXFLLINIVIGNG-UHFFFAOYSA-N
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Description

1-Phenyl-4-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C12H14O. It is a phenyl-substituted alkyne alcohol, characterized by a phenyl group attached to the first carbon of a pentynyl chain, with a methyl group at the fourth position and a hydroxyl group at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-methyl-1-pentyn-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with a suitable alkyne precursor, followed by a hydroboration-oxidation reaction to introduce the hydroxyl group. The reaction conditions typically require the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-methyl-1-pentyn-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alkanes or alkenes as major products.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives of the compound.

Scientific Research Applications

1-Phenyl-4-methyl-1-pentyn-3-ol has various scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of new drugs with anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Phenyl-4-methyl-1-pentyn-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other intermolecular interactions. The phenyl group contributes to its aromaticity, influencing its stability and electronic properties.

Comparison with Similar Compounds

1-Phenyl-4-methyl-1-pentyn-3-ol is similar to other phenyl-substituted alkyne alcohols, such as 1-phenyl-1-pentyn-3-ol and 4-methyl-1-phenyl-1-pentyn-3-ol. its unique structural features, including the presence of the methyl group at the fourth position, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity, making this compound a valuable compound in scientific research and industrial applications.

List of Similar Compounds

  • 1-Phenyl-1-pentyn-3-ol

  • 4-Methyl-1-phenyl-1-pentyn-3-ol

  • 1-Phenyl-2-butyn-1-ol

  • 3-Phenyl-1-pentyn-3-ol

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-1-phenylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXFLLINIVIGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985209
Record name 4-Methyl-1-phenylpent-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6662-56-2, 5923-02-4
Record name 4-Methyl-1-phenyl-1-pentyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006662562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-phenylpent-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-4-methyl-1-pentyn-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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